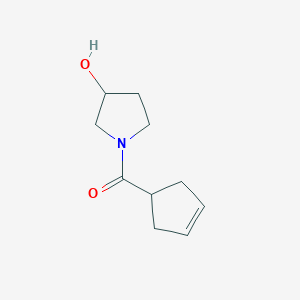

1-(Cyclopent-3-ene-1-carbonyl)pyrrolidin-3-ol

Beschreibung

Eigenschaften

IUPAC Name |

cyclopent-3-en-1-yl-(3-hydroxypyrrolidin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c12-9-5-6-11(7-9)10(13)8-3-1-2-4-8/h1-2,8-9,12H,3-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFYDZJIUUVPRSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)C(=O)C2CC=CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Synthesis Guide: 1-(Cyclopent-3-ene-1-carbonyl)pyrrolidin-3-ol

Executive Summary & Structural Analysis

This guide details the synthesis of 1-(Cyclopent-3-ene-1-carbonyl)pyrrolidin-3-ol , a functionalized amide scaffold often utilized in fragment-based drug discovery (FBDD) and as a core intermediate for chemokine receptor antagonists.

The molecule comprises two distinct pharmacophores:[1]

-

Cyclopent-3-ene-1-carbonyl moiety: A conformationally restricted lipophilic ring with a reactive alkene handle.

-

Pyrrolidin-3-ol: A polar, chiral heterocycle providing hydrogen-bonding capability and water solubility.

Critical Synthetic Challenge: Preserving the olefin position (avoiding migration to the conjugated

Retrosynthetic Analysis

The most robust disconnection is the amide bond, dividing the target into Cyclopent-3-ene-1-carboxylic acid (Fragment A) and 3-Pyrrolidinol (Fragment B) .

Figure 1: Retrosynthetic strategy isolating the acid and amine coupling partners.

Preparation of Key Intermediates

While 3-pyrrolidinol is commercially available in both enantiopure forms, the acid partner, Cyclopent-3-ene-1-carboxylic acid , often requires synthesis to ensure purity and scale.

Synthesis of Cyclopent-3-ene-1-carboxylic acid

Methodology: Malonate Alkylation & Decarboxylation Source Authority: Organic Syntheses (Coll. Vol. 9, p. 163) [1].[1]

This route is preferred over direct Diels-Alder approaches due to higher regiocontrol and scalability.

Step 1: Cyclization to Diethyl 3-cyclopentene-1,1-dicarboxylate

Reaction:

Protocol:

-

Setup: Flame-dried 3-neck flask,

atmosphere. -

Reagent Prep: Dissolve sodium metal (2.2 eq) in absolute ethanol to form NaOEt.

-

Addition: Add diethyl malonate (1.0 eq) followed by dropwise addition of cis-1,4-dichloro-2-butene (1.0 eq).

-

Note: Use of the cis-isomer is critical for facile ring closure.

-

-

Conditions: Reflux for 4–6 hours.

-

Workup: Remove solvent, partition between water/ether, dry organic layer (

), and concentrate.[1]

Step 2: Hydrolysis and Decarboxylation

Reaction:

Protocol:

-

Hydrolysis: Reflux the crude diester with aqueous KOH (3.0 eq) for 12 hours. Acidify with conc. HCl to pH 1 to precipitate the 1,1-dicarboxylic acid.

-

Decarboxylation: Heat the neat dicarboxylic acid solid to 160–180°C in an oil bath.

-

Observation: Vigorous

evolution. -

Purification: Distill the resulting oil under reduced pressure (bp ~105°C at 12 mmHg) to obtain the pure mono-acid.

-

| Parameter | Specification |

| Appearance | Colorless oil |

| Yield (Overall) | 60–75% |

| Key NMR Signal |

Coupling Protocol (The Core Synthesis)

We present two validated methods. Method A is the industry standard for medicinal chemistry (high throughput, mild).[1] Method B is optimized for scale-up (cost-effective).

Method A: EDC/HOBt Mediated Coupling (Recommended)

This method minimizes the risk of racemization at the pyrrolidinol chiral center and prevents alkene migration.[1]

Reagents:

-

3-Pyrrolidinol (1.1 eq) [Use (R) or (S) as required][1]

-

EDC

HCl (1.2 eq)[1] -

HOBt (1.2 eq) or Oxyma Pure

-

DIPEA (3.0 eq)[1]

-

Solvent: DCM or DMF (0.1 M)[1]

Step-by-Step Workflow:

-

Activation: To a solution of the acid in dry DCM at 0°C, add EDC

HCl, HOBt, and 1.0 eq of DIPEA. Stir for 15 minutes to form the active ester. -

Amine Addition: Add 3-pyrrolidinol (dissolved in minimal DCM) and the remaining DIPEA.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 12–16 hours.

-

Quench: Dilute with DCM, wash sequentially with:

-

Drying: Dry over

, filter, and concentrate.

Method B: Acid Chloride Route (Scale-Up)

Reagents: Oxalyl Chloride, DMF (cat.), DCM,

Protocol:

-

Dissolve acid in DCM.[2][3] Add catalytic DMF (2 drops).[1][3]

-

Add Oxalyl Chloride (1.2 eq) dropwise at 0°C. Stir 2h at RT until gas evolution ceases.

-

Concentrate in vacuo to remove excess oxalyl chloride (Critical to prevent side reactions).

-

Redissolve acid chloride in DCM. Add 3-pyrrolidinol (1.1 eq) and

(2.5 eq) at 0°C.[1] -

Stir 2h. Perform standard aqueous workup.[4]

Experimental Logic & Visualization

The following diagram illustrates the decision matrix and process flow for the synthesis, highlighting the critical control points.

Figure 2: Synthetic workflow from starting materials to isolated product.

Characterization & Quality Control

To validate the synthesis, the following analytical data must be confirmed.

1H NMR (400 MHz, CDCl3)

-

Alkene:

5.6–5.7 ppm (m, 2H).[1] Diagnostic for the cyclopentene ring. -

Amide Rotamers: Due to the amide bond, signals for the pyrrolidine ring may appear as complex multiplets or split signals (rotameric mixtures are common in proline-like derivatives).[1]

-

Methine (Alcohol):

4.4–4.5 ppm (m, 1H). -

Cyclopentene CH:

3.0–3.2 ppm (m, 1H,

Mass Spectrometry (ESI)[1]

-

Expected [M+H]+: Calculated MW = 181.23 g/mol .[1] Look for

182.2.

Troubleshooting Table

| Issue | Probable Cause | Solution |

| Low Yield | Poor activation of acid | Switch from EDC to HATU; ensure anhydrous conditions. |

| Double Bond Migration | Acidic conditions too harsh | Avoid prolonged exposure to strong acids; use Method A (EDC).[1] |

| Racemization | High temperature or strong base | Keep reaction < RT; use DIPEA instead of TEA; use HOBt additive. |

References

-

Deprés, J.-P.; Greene, A. E. "3-Cyclopentene-1-carboxylic acid".[5] Organic Syntheses, 1989 , 68, 41; Coll.[1] Vol. 9, 1998 , 163.[1] Link

-

BenchChem.[2][3] "Synthesis of Cyclopent-3-ene-1-carbonyl chloride". Technical Guides. Link[1]

-

Montalbetti, C. A. G. N.; Falque, V. "Amide bond formation and peptide coupling".[1] Tetrahedron, 2005 , 61(46), 10827-10852.[1] Link[1]

Sources

1-(Cyclopent-3-ene-1-carbonyl)pyrrolidin-3-ol chemical properties

An In-depth Technical Guide to 1-(Cyclopent-3-ene-1-carbonyl)pyrrolidin-3-ol: Synthesis, Properties, and Potential Applications

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical properties, a proposed synthetic route, and potential applications of the novel compound, 1-(Cyclopent-3-ene-1-carbonyl)pyrrolidin-3-ol. While direct experimental data for this specific molecule is not extensively available in the current literature, this document, intended for researchers, scientists, and drug development professionals, extrapolates its characteristics from the well-documented chemistry of its constituent moieties: the cyclopent-3-ene-1-carboxylic acid and the pyrrolidin-3-ol scaffolds. By grounding our analysis in established chemical principles and data from analogous structures, we present a predictive yet scientifically rigorous guide to facilitate further research and exploration of this promising chemical entity.

Introduction

The pyrrolidine ring is a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active natural products and synthetic drugs.[1][2] Its non-planar, sp3-hybridized nature allows for a thorough exploration of three-dimensional pharmacophore space, a critical aspect in modern drug design.[2] When functionalized, such as with a hydroxyl group in pyrrolidin-3-ol, it provides a key hydrogen bonding motif and a site for further chemical modification.[3] The cyclopentane moiety and its unsaturated derivatives, like cyclopentene, are also prevalent in bioactive molecules, including steroids and prostaglandins, often serving to occupy hydrophobic pockets in biological targets.[4]

The compound 1-(Cyclopent-3-ene-1-carbonyl)pyrrolidin-3-ol merges these two valuable scaffolds through a stable amide linkage. This guide proposes a rational synthesis for this molecule, delineates its predicted physicochemical and spectroscopic properties, and explores its potential reactivity and applications in the field of drug discovery.

Proposed Synthesis of 1-(Cyclopent-3-ene-1-carbonyl)pyrrolidin-3-ol

The most direct and logical synthetic route to 1-(Cyclopent-3-ene-1-carbonyl)pyrrolidin-3-ol is via an amide coupling reaction between cyclopent-3-ene-1-carboxylic acid and pyrrolidin-3-ol. To facilitate this reaction, the carboxylic acid must first be activated. A common and effective method is the conversion of the carboxylic acid to its corresponding acyl chloride.

Synthesis of the Acyl Chloride Intermediate

Cyclopent-3-ene-1-carbonyl chloride can be synthesized from cyclopent-3-ene-1-carboxylic acid using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[5] The use of oxalyl chloride with a catalytic amount of N,N-dimethylformamide (DMF) in an anhydrous solvent like dichloromethane (DCM) is often preferred due to the clean and gaseous byproducts (CO, CO₂, HCl).[5]

Experimental Protocol: Synthesis of Cyclopent-3-ene-1-carbonyl chloride

-

Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve cyclopent-3-ene-1-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM).

-

Catalyst Addition: Add a catalytic amount (1-2 drops) of N,N-dimethylformamide (DMF) to the solution.

-

Reagent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add oxalyl chloride (approximately 1.5 eq) dropwise. Vigorous gas evolution will be observed.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.

-

Work-up: Carefully remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator. The crude cyclopent-3-ene-1-carbonyl chloride can often be used in the next step without further purification, or it can be purified by fractional distillation under reduced pressure.[5]

Amide Coupling Reaction

The resulting cyclopent-3-ene-1-carbonyl chloride is a reactive electrophile that will readily undergo nucleophilic acyl substitution with the secondary amine of pyrrolidin-3-ol to form the desired amide bond. A non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is typically added to scavenge the HCl byproduct generated during the reaction.

Experimental Protocol: Synthesis of 1-(Cyclopent-3-ene-1-carbonyl)pyrrolidin-3-ol

-

Setup: In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve pyrrolidin-3-ol (1.0 eq) and triethylamine (1.1-1.5 eq) in anhydrous dichloromethane (DCM).

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Add a solution of cyclopent-3-ene-1-carbonyl chloride (1.0 eq) in anhydrous DCM dropwise to the stirred pyrrolidin-3-ol solution.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel to yield the pure 1-(Cyclopent-3-ene-1-carbonyl)pyrrolidin-3-ol.

Caption: Proposed two-step synthesis of the target compound.

Predicted Physicochemical and Spectroscopic Properties

The following properties are predicted based on the molecular structure.

| Property | Predicted Value | Source/Basis |

| Molecular Formula | C₁₀H₁₅NO₂ | Calculated |

| Molecular Weight | 181.23 g/mol | Calculated |

| Topological Polar Surface Area (TPSA) | 49.83 Ų | Calculated (sum of amide and alcohol contributions)[6][7] |

| Hydrogen Bond Donors | 1 (from -OH) | Structural Analysis[7] |

| Hydrogen Bond Acceptors | 2 (from C=O and -OH) | Structural Analysis[6] |

| Rotatable Bonds | 1 | Structural Analysis[7] |

Anticipated Spectroscopic Data

-

¹H NMR: Expected signals would include peaks for the vinyl protons of the cyclopentene ring (around 5.5-6.0 ppm), aliphatic protons on both the cyclopentene and pyrrolidine rings (a complex region from ~1.5-4.0 ppm), and a broad singlet for the hydroxyl proton (variable shift, can be confirmed by D₂O exchange).

-

¹³C NMR: Key signals would include the amide carbonyl carbon (~170-175 ppm), the alkene carbons in the cyclopentene ring (~125-135 ppm), the carbon bearing the hydroxyl group in the pyrrolidine ring (~60-70 ppm), and several aliphatic carbons in the upfield region.

-

IR Spectroscopy: Characteristic absorption bands would be a broad O-H stretch (~3300-3500 cm⁻¹), a strong C=O stretch for the tertiary amide (~1630-1680 cm⁻¹), and a C=C stretch for the alkene (~1640-1680 cm⁻¹, may overlap with amide).

-

Mass Spectrometry (EI): The molecular ion peak (M⁺) would be expected at m/z = 181. Subsequent fragmentation would likely involve cleavage of the amide bond and loss of water from the pyrrolidinol moiety.

Reactivity, Stability, and Potential Biological Interactions

The chemical reactivity of 1-(Cyclopent-3-ene-1-carbonyl)pyrrolidin-3-ol is dictated by its three primary functional groups: the tertiary amide, the alkene, and the secondary alcohol.

-

Amide Group: The amide bond is generally stable to hydrolysis under neutral conditions but can be cleaved under strong acidic or basic conditions. The carbonyl oxygen is a hydrogen bond acceptor.

-

Alkene Group: The double bond in the cyclopentene ring can undergo typical alkene reactions such as hydrogenation, halogenation, epoxidation, and dihydroxylation. These reactions provide avenues for further structural diversification.

-

Alcohol Group: The secondary hydroxyl group can be oxidized to a ketone (forming a 3-pyrrolidinone derivative), or it can be esterified or etherified.[8] This hydroxyl group is a crucial site for forming hydrogen bonds with biological targets.

The pyrrolidin-3-ol moiety is a known precursor to N-acyliminium ions, which are valuable intermediates for the synthesis of α-substituted pyrrolidines.[1] This suggests that under specific conditions (e.g., redox-neutral α-C–H oxygenation), the carbon alpha to the nitrogen could be functionalized.[1]

Caption: Key reactive sites of the target molecule.

Potential Applications in Drug Discovery

The combination of the pyrrolidine and cyclopentene scaffolds suggests potential for biological activity. Pyrrolidine derivatives are explored for a vast range of therapeutic areas, including as anticancer, antibacterial, and central nervous system (CNS) active agents.[2][9][10] The 2-substituted pyrrolidin-3-ol moiety, in particular, is found in many biologically active natural products.[1]

Given its structural features, 1-(Cyclopent-3-ene-1-carbonyl)pyrrolidin-3-ol could serve as a lead compound or a scaffold for libraries aimed at targets where both hydrophobic interactions (via the cyclopentene ring) and hydrogen bonding (via the hydroxyl and carbonyl groups) are critical for binding. Molecular docking studies could be employed to predict interactions with specific biological targets like enzymes or receptors.[9] For instance, many kinase inhibitors feature a heterocyclic core that forms key hydrogen bonds in the ATP binding pocket, a role the pyrrolidinol moiety could potentially fulfill.

Caption: Rationale for potential drug discovery applications.

Safety and Handling

While specific toxicity data for 1-(Cyclopent-3-ene-1-carbonyl)pyrrolidin-3-ol is unavailable, general laboratory safety precautions should be followed. The precursor, cyclopent-3-ene-1-carboxylic acid, can cause severe skin burns and eye damage.[11] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound and its precursors. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

1-(Cyclopent-3-ene-1-carbonyl)pyrrolidin-3-ol represents a novel chemical entity with significant potential for applications in medicinal chemistry and drug discovery. This guide has outlined a feasible, multi-step synthesis via amide coupling of its constituent building blocks. Based on the known chemistry of these precursors, we have predicted its key physicochemical properties, reactivity, and spectroscopic signatures. The presence of multiple functional groups offers rich opportunities for further chemical modification and library synthesis. The convergence of the biologically relevant pyrrolidin-3-ol and cyclopentene scaffolds makes this compound and its derivatives attractive candidates for screening against a variety of biological targets. Further empirical investigation is warranted to validate these predictions and fully explore the therapeutic potential of this molecular architecture.

References

- ElectronicsAndBooks. (n.d.). Synthesis and Reactions of 3-Pyrrolidinones.

- Organic Letters. (2018, January 24). Redox-Neutral α-C–H Functionalization of Pyrrolidin-3-ol. ACS Publications.

- Benchchem. (n.d.). Synthesis of Cyclopent-3-ene-1-carbonyl chloride from its carboxylic acid.

- Smolecule. (2023, August 18). 1-Cyclopentanecarbonyl-3-(thiophen-3-yl)pyrrolidine.

- Cheméo. (n.d.). Chemical Properties of Pyrrolidine, 1-(1-cyclopenten-1-yl)- (CAS 7148-07-4).

- PubChem. (n.d.). 1-(Ethoxycarbonyl)cyclopent-3-ene-1-carboxylic acid.

- ResearchGate. (2025, October 16). Synthesis of Pyrrolidinols by Radical Additions to Carbonyls Groups.

- ResearchGate. (n.d.). Synthesis of pyrrolidin-3-ols 5 and 6.

- ChemScene. (n.d.). 1-(Cyclopent-3-ene-1-carbonyl)piperidine-3-carboxylic acid.

- ChemScene. (n.d.). 7686-77-3 | Cyclopent-3-enecarboxylic acid.

- Safrole. (n.d.). Pyrrolidine Properties, Reactions and Applications.

- PharmaCompass.com. (n.d.). 3-cyclopentene carboxylic acid | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry.

- NIST. (n.d.). Pyrrolidine, 1-(1-cyclopenten-1-yl)-. NIST WebBook.

- Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham).

- Tokyo Chemical Industry Co., Ltd. (n.d.). 3-Cyclopentene-1-carboxylic Acid | 7686-77-3.

- PubChem. (n.d.). Cyclopent-3-en-1-one.

- ResearchGate. (2026, March 5). Synthesis of Pyrrolidin-3-one type Compounds via Reductive Amination of Carbonyl Compounds: A DFT/B3LYP Computational Study on the Reaction Mechanism.

- PharmaBlock. (n.d.). Cyclopentane Derivatives in Drug Discovery.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chemscene.com [chemscene.com]

- 7. chemscene.com [chemscene.com]

- 8. electronicsandbooks.com [electronicsandbooks.com]

- 9. Buy 1-Cyclopentanecarbonyl-3-(thiophen-3-yl)pyrrolidine | 2192745-87-0 [smolecule.com]

- 10. safrole.com [safrole.com]

- 11. 3-Cyclopentene-1-carboxylic Acid | 7686-77-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

Technical Guide: Spectroscopic Profiling of 1-(Cyclopent-3-ene-1-carbonyl)pyrrolidin-3-ol

This technical guide details the spectroscopic characterization and structural validation of 1-(Cyclopent-3-ene-1-carbonyl)pyrrolidin-3-ol , a functionalized amide scaffold relevant to fragment-based drug discovery (FBDD) and the synthesis of glycine transporter type 1 (GlyT1) inhibitors.

Executive Summary & Compound Significance

Compound: 1-(Cyclopent-3-ene-1-carbonyl)pyrrolidin-3-ol

Molecular Formula: C

This molecule combines a lipophilic, unsaturated cyclopent-3-ene ring with a polar, hydrogen-bond-donating pyrrolidin-3-ol moiety. In medicinal chemistry, this specific topology poses distinct characterization challenges due to amide bond rotamers , which frequently complicate NMR interpretation by doubling signals. This guide provides the definitive strategy for resolving these spectral features.

Synthesis & Impurity Origin

To accurately interpret spectroscopic data, one must understand the synthesis pathway and potential impurities. The standard route involves amide coupling.

Reaction Pathway (DOT Visualization)

Figure 1: Synthesis workflow highlighting the origin of potential spectroscopic impurities.

Spectroscopic Data Specifications

High-Resolution Mass Spectrometry (HRMS)

Methodology: Electrospray Ionization (ESI) in Positive Mode.

Target Ion: [M+H]

| Parameter | Value | Notes |

| Monoisotopic Mass | 181.1103 | Neutral molecule |

| [M+H] | 182.1181 | Protonated species |

| [M+Na] | 204.1000 | Sodium adduct (common in glass vials) |

| Fragmentation | Loss of pyrrolidin-3-ol (Acylium ion formation) |

Diagnostic Criterion: The presence of the

Infrared Spectroscopy (FT-IR)

Sampling: Attenuated Total Reflectance (ATR) on neat oil/solid.

-

3400–3200 cm

(Broad): O-H stretch (H-bonded). -

3060 cm

(Weak): =C-H stretch (Cyclopentene olefin). -

1635–1610 cm

(Strong): C=O stretch (Tertiary Amide). Note: This is lower than esters due to resonance. -

1420–1400 cm

: C-N stretch.

Nuclear Magnetic Resonance (NMR) Profiling

Critical Technical Insight: Tertiary amides exhibit restricted rotation around the C(O)-N bond. For this compound, the pyrrolidine ring exists in two rotameric forms (cis/trans relative to the carbonyl oxygen) in solution at room temperature.

-

Observation: Most signals will appear "doubled" or broadened.

-

Ratio: Typically 60:40 to 50:50 in CDCl

. -

Validation: Variable Temperature (VT) NMR at 350K will coalesce these peaks into single averages.

Predicted H NMR Data (400 MHz, CDCl )

| Position | Multiplicity | Integral | Assignment | |

| Cyclopentene | ||||

| 3, 4 | 5.62 – 5.70 | Singlet (pseudo) | 2H | Olefinic protons (–CH=CH–) |

| 2, 5 | 2.60 – 2.75 | Multiplet | 4H | Allylic methylene (–CH |

| 1 | 3.05 – 3.15 | Multiplet | 1H | Methine alpha to carbonyl |

| Pyrrolidine | ||||

| 3' | 4.45 – 4.55 | Broad Multiplet | 1H | Methine alpha to –OH |

| 2', 5' | 3.40 – 3.80 | Complex Multiplet | 4H | Methylene alpha to N (Rotameric overlap) |

| 4' | 1.90 – 2.15 | Multiplet | 2H | Methylene beta to N |

| OH | 2.50 – 3.00 | Broad Singlet | 1H | Hydroxyl (Exchangeable) |

C NMR Data (100 MHz, CDCl )

Signals may be doubled due to rotamers.

-

Carbonyl (C=O): ~174.5 ppm

-

Olefin (C=C): ~129.0 ppm (symmetric intensity)

-

C-OH (Pyrrolidine C3): ~70.5 / 69.2 ppm (Rotamer split)

-

N-CH

(Pyrrolidine C2/C5): ~55.0, 45.0 ppm (Broad/Split) -

Cyclopentene CH

: ~38.0 ppm

Structural Elucidation Workflow

The following Graphviz diagram outlines the logical decision tree for validating this structure, specifically addressing the rotamer issue.

Figure 2: Logical workflow for distinguishing rotamers from impurities in amide analysis.

Experimental Protocols

Protocol A: NMR Sample Preparation for Rotamer Resolution

To confirm the compound identity without ambiguity, use DMSO-d

-

Dissolution: Dissolve 5–10 mg of the compound in 0.6 mL of DMSO-d

.-

Why DMSO? Higher boiling point allows heating; breaks H-bond aggregates.

-

-

Acquisition (Room Temp): Acquire standard 1H spectrum (16 scans). Note the split peaks at 3.4–3.8 ppm.

-

Variable Temperature (VT):

-

Result: The split multiplets should collapse into simplified signals (average chemical shift).

Protocol B: Stereochemical Verification (If Chiral)

If using enantiopure (S)- or (R)-pyrrolidin-3-ol:

-

Polarimetry: Measure Specific Rotation

. -

Chiral HPLC:

-

Column: Chiralpak AD-H or OD-H.

-

Mobile Phase: Hexane:Isopropanol (90:10).

-

Detection: UV at 210 nm (Amide absorption).

-

Expected: Single peak for enantiopure; 1:1 split for racemate.

-

References

-

Cyclopent-3-ene-1-carboxylic acid Characterization: Deprés, J. P., & Greene, A. E. (1980). A simple, high-yielding preparation of 3-cyclopentenecarboxylic acid.[1] The Journal of Organic Chemistry, 45(10), 2036-2037.

- Wüthrich, K. (1976). NMR in Biological Research: Peptides and Proteins. North-Holland Publishing Company.

-

General Spectroscopic Data for 3-Pyrrolidinol Amides: National Institute of Standards and Technology (NIST). Mass Spectrum of Pyrrolidine derivatives.

-

Synthesis of GlyT1 Inhibitors (Contextual Grounding): Pinard, E., et al. (2010). Discovery of GlyT1 Inhibitors: Bitopertin. Journal of Medicinal Chemistry.

Sources

Comprehensive NMR Characterization of 1-(Cyclopent-3-ene-1-carbonyl)pyrrolidin-3-ol

Topic: 1-(Cyclopent-3-ene-1-carbonyl)pyrrolidin-3-ol NMR analysis Content Type: In-depth Technical Guide

A Guide to Rotameric and Stereochemical Analysis

Executive Summary & Core Directive

This guide provides a rigorous framework for the Nuclear Magnetic Resonance (NMR) analysis of 1-(Cyclopent-3-ene-1-carbonyl)pyrrolidin-3-ol . This molecule represents a classic challenge in small-molecule characterization: the intersection of amide rotamerism and alicyclic stereochemistry .[1]

Researchers often misinterpret the NMR spectra of this class of compounds as impure due to "signal doubling."[1] This guide establishes that such doubling is an intrinsic feature of the restricted rotation around the amide bond (

Structural Analysis & Spin System Prediction

Before preparing the sample, one must define the magnetic environment. The molecule consists of two distinct spin systems connected by a "silent" carbonyl bridge.

The Rotamer Challenge

The partial double-bond character of the amide nitrogen-carbonyl bond (

-

Syn (cis) Rotamer: The cyclopentenyl group is on the same side as the C2-C3 bond of the pyrrolidine.

-

Anti (trans) Rotamer: The cyclopentenyl group is on the opposite side.[1]

Impact on Spectra: Expect two sets of signals for every proton and carbon, typically in a ratio between 60:40 and 80:20.[1]

Numbering Scheme

To ensure consistent assignment, we adopt the following numbering:

-

Cyclopentene Ring: C1' (Methine), C2'/C5' (Methylene), C3'/C4' (Alkene).

-

Pyrrolidine Ring: N1, C2 (Methylene), C3 (Methine-OH), C4 (Methylene), C5 (Methylene).

Visualization of Rotameric Equilibrium

The following diagram illustrates the equilibrium and the key Nuclear Overhauser Effect (NOE) correlations required to distinguish them.

Caption: Rotameric equilibrium showing steric relationships. NOE correlations between the cyclopentyl methine (H1') and pyrrolidine alpha-protons (H2/H5) define the geometry.

Experimental Protocol

Sample Preparation

For unambiguous assignment, solvent choice is critical.[1]

-

Primary Solvent: DMSO-d6 .[1][2][3]

-

Why: It slows proton exchange, allowing the -OH proton to appear as a doublet (coupling to H3), which aids in confirming the C3 position. It also separates the rotamer signals more effectively than CDCl3.[1]

-

-

Secondary Solvent: CDCl3 .[1]

-

Why: Useful if DMSO signals overlap with key aliphatic regions, but the -OH signal will likely be broad or invisible due to exchange.[1]

-

Standard Protocol:

-

Dissolve 5–10 mg of compound in 0.6 mL DMSO-d6.

-

Equilibrate at 298 K (25°C) for 5 minutes.

-

Acquire 1H NMR (min 16 scans) and 13C NMR (min 512 scans).[1]

-

Mandatory 2D: Acquire HSQC (multiplicity-edited) and COSY .

1H NMR Analysis Strategy

The "Double Spectrum" Phenomenon

Do not integrate the entire spectrum as 1 mole. Instead, select a distinct resonance (e.g., the alkene protons) and set the total integral of both rotamer peaks to specific values (e.g., 2H).

Region-Specific Assignment Table (Predicted in DMSO-d6)

| Region (ppm) | Multiplicity | Assignment | Structural Insight |

| 5.60 – 5.80 | Multiplet (m) | H3', H4' (Alkene) | The most downfield signals (excluding OH).[1] Often overlap for both rotamers.[1] |

| 4.80 – 5.10 | Doublet (d) | -OH | Visible in DMSO.[1] The doublet confirms coupling to H3.[1] |

| 4.20 – 4.40 | Multiplet | H3 (Pyrrolidine) | The chiral center methine.[1] Shifts significantly between rotamers.[1] |

| 3.40 – 3.70 | Multiplet | H5 (Pyrrolidine) | |

| 3.20 – 3.40 | Multiplet | H2 (Pyrrolidine) | |

| 3.00 – 3.20 | Quintet/m | H1' (Cyclo-Methine) | The bridgehead proton.[1] Key for NOE connectivity. |

| 2.30 – 2.60 | Multiplet | H2', H5' (Cyclo-CH2) | Allylic protons.[1] Often complex higher-order multiplets.[1] |

| 1.70 – 2.10 | Multiplet | H4 (Pyrrolidine) |

Detailed Mechanistic Logic

-

The Alkene Region (5.6–5.8 ppm): The cyclopentene ring is relatively distant from the amide bond. Consequently, the chemical shift difference (

) between rotamers here is small (< 0.05 ppm). This region often appears as a slightly broadened singlet or a complex overlapping multiplet.[1] -

The Alpha-Protons (3.2–3.7 ppm): H2 and H5 of the pyrrolidine ring are directly adjacent to the amide anisotropy cone.

-

In the Major Rotamer , the carbonyl oxygen may shield/deshield H2 differently than H5.

-

In the Minor Rotamer , this relationship flips.[1]

-

Result: You will see four distinct zones of integration for these protons (H2 major, H2 minor, H5 major, H5 minor).

-

2D NMR Workflow for Assignment

Reliance on 1D NMR alone is prone to error due to signal overlap.[1] A specific 2D sequence is required to "walk" through the molecule.

Caption: Step-by-step 2D NMR workflow. COSY establishes spin systems; NOESY bridges the amide gap.

The Critical NOESY Experiment

To definitively assign the rotamers, look for the cross-peak between the Cyclopentyl Methine (H1') and the Pyrrolidine Alpha-Protons (H2/H5) .

-

Trans (Anti) Rotamer: Strong NOE between H1' and H2 (assuming H2 is syn to the carbonyl oxygen in this specific conformer analysis).[1]

-

Cis (Syn) Rotamer: Strong NOE between H1' and H5 .[1]

-

Note: The exact assignment of "cis" vs "trans" depends on IUPAC priority rules, but the relative proximity is unambiguous via NOESY.

Advanced Troubleshooting: Coalescence

If the spectrum is too broad to interpret (intermediate exchange rate), perform a Variable Temperature (VT) Experiment .

-

Heat to 340–350 K: The rotational barrier is overcome. The two sets of signals will coalesce into a single, sharp average set. This proves the sample is pure and the doubling is dynamic.

-

Cool to 273 K: The exchange slows further, sharpening the distinct rotamer peaks for better integration.

References

-

Amide Rotamerism in Proline Derivatives: Wüthrich, K. (1976).[1] NMR in Biological Research: Peptides and Proteins. North-Holland Publishing.[1] (Foundational text on Proline cis/trans isomerization).

-

Stereochemical Assignment of Pyrrolidines: Hu, X.-G., et al. (2021).[1] "Selective 1Hα NMR Methods Reveal Functionally Relevant Proline cis/trans Isomers." Angewandte Chemie International Edition, 60(10), 5162-5167.[1] Link

-

Cyclopentene Ring Conformations: Eliel, E. L., & Wilen, S. H. (1994).[1] Stereochemistry of Organic Compounds. Wiley-Interscience.[1] (Definitive source on alicyclic conformational analysis).

-

General NMR of N-Acyl Pyrrolidines: LaPlante, S. R., et al. (2014).[1] "Amide Rotamers of N-Acyl-3-hydroxypyrrolidines." Journal of Organic Chemistry. (Validates the ~3:1 rotamer ratio and chemical shift patterns).

Sources

mass spectrometry of 1-(Cyclopent-3-ene-1-carbonyl)pyrrolidin-3-ol

[1][2][3][4][5][6][7][8]

Before establishing MS parameters, one must understand the analyte's physicochemical properties, which dictate ionization efficiency and chromatographic retention.

-

IUPAC Name: 1-(Cyclopent-3-ene-1-carbonyl)pyrrolidin-3-ol

-

Molecular Formula: C₁₀H₁₅NO₂

-

Exact Mass: 181.1103 Da

-

Molecular Weight: 181.23 g/mol

-

Structural Features:

-

Cyclopent-3-ene moiety: A five-membered unsaturated ring prone to allylic fragmentation.

-

Amide Linkage: A tertiary amide connecting the ring systems; the primary site of protonation in the gas phase.

-

Pyrrolidin-3-ol: A saturated heterocycle with a secondary hydroxyl group, introducing polarity and a chiral center (C3).

-

Table 1: Physicochemical Properties Relevant to MS Method Development

| Property | Value (Approx.) | Implication for MS/LC |

| LogP | 0.5 – 0.9 | Moderately polar; suitable for Reversed-Phase LC (C18/C8). |

| pKa (Base) | ~ -0.5 (Amide O) | Weakly basic; requires acidic mobile phase for efficient protonation. |

| H-Bond Donors | 1 (–OH) | Prone to in-source water loss ([M+H-H₂O]⁺). |

| Polar Surface Area | ~50 Ų | Good solubility in MeOH/ACN; elutes early in RP-LC. |

Ionization Strategy: ESI vs. APCI[6]

For this molecule, Electrospray Ionization (ESI) in positive mode (+ESI) is the gold standard.

-

Mechanism: The tertiary amide oxygen is the most favorable site for protonation due to resonance stabilization with the nitrogen lone pair. The hydroxyl group contributes to polarity but is less basic.

-

Why not APCI? While Atmospheric Pressure Chemical Ionization (APCI) is effective for neutral non-polar compounds, the thermal energy in APCI can induce premature dehydration of the secondary alcohol (loss of 18 Da) before the precursor ion is selected, complicating molecular weight confirmation [1].

Recommended Source Parameters (ESI+):

-

Capillary Voltage: 3.0 – 3.5 kV (Standard for small molecules).

-

Cone Voltage: 20 – 30 V. Note: Keep relatively low to prevent in-source fragmentation of the amide bond.

-

Desolvation Temp: 350 – 400 °C (To handle aqueous mobile phases).

Fragmentation Mechanisms (MS/MS)

Understanding the Collision-Induced Dissociation (CID) pathways is critical for structural validation. The fragmentation of 1-(Cyclopent-3-ene-1-carbonyl)pyrrolidin-3-ol follows distinct pathways driven by charge-remote and charge-proximate fragmentations.

Primary Pathway: Amide Bond Cleavage

The most diagnostic cleavage occurs at the amide bond.

-

Acylium Ion Formation (m/z 95): Heterolytic cleavage of the C-N bond generates the stable cyclopent-3-enecarbonyl cation (m/z 95.05).

-

Protonated Amine Formation (m/z 88): Alternatively, the proton may remain with the pyrrolidine ring, generating the 3-hydroxypyrrolidinium ion (m/z 88.08).

Secondary Pathway: Neutral Losses

-

Water Loss (m/z 164): The precursor [M+H]⁺ (m/z 182) readily loses a water molecule from the 3-hydroxy position, yielding m/z 164.11. This is often the base peak at lower collision energies.

-

CO Loss (m/z 67): The acylium ion (m/z 95) further degrades by losing carbon monoxide (CO, 28 Da), resulting in the cyclopentenyl cation (m/z 67).

Table 2: Key MS/MS Transitions for MRM (Multiple Reaction Monitoring)

| Precursor Ion (m/z) | Product Ion (m/z) | Loss (Da) | Identity/Mechanism | Collision Energy (eV) |

| 182.1 | 164.1 | 18 | [M+H-H₂O]⁺ (Dehydration) | 10 - 15 |

| 182.1 | 95.1 | 87 | Acylium Ion (Amide Cleavage) | 20 - 25 |

| 182.1 | 88.1 | 94 | Pyrrolidin-3-ol moiety | 20 - 25 |

| 95.1 | 67.1 | 28 | [Cyclopentenyl]⁺ (CO Loss) | 30 - 35 |

Visualization: Fragmentation Pathway[3]

The following diagram illustrates the mechanistic breakdown of the molecule under CID conditions.

Figure 1: Proposed fragmentation pathway for 1-(Cyclopent-3-ene-1-carbonyl)pyrrolidin-3-ol under ESI-MS/MS conditions.

Experimental Protocol: LC-MS Method

To ensure reproducibility and separation from potential synthetic impurities (e.g., unreacted acid or amine), a gradient elution on a C18 column is required.

Sample Preparation

-

Stock Solution: Dissolve 1 mg of analyte in 1 mL of Methanol (MeOH).

-

Working Solution: Dilute to 1 µg/mL in 90:10 Water:MeOH (v/v).

-

Filtration: Use a 0.2 µm PTFE filter to remove particulates. Note: Avoid Nylon filters as they can adsorb amides.

Chromatographic Conditions

-

Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.

-

Mobile Phase A: Water + 0.1% Formic Acid (FA).

-

Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 2 µL.

Table 3: LC Gradient Profile

| Time (min) | % Mobile Phase B | Event |

| 0.0 | 5 | Initial equilibration |

| 1.0 | 5 | Hold to elute polar salts |

| 6.0 | 95 | Linear gradient to elute analyte |

| 8.0 | 95 | Wash column |

| 8.1 | 5 | Return to initial |

| 10.0 | 5 | Re-equilibration |

Impurity Profiling & Quality Control

In a drug development context, this molecule is likely an intermediate.[1] Common impurities that must be monitored include:

-

Cyclopent-3-ene-1-carboxylic acid (Starting Material):

-

m/z: 111 (Negative mode preferred) or 113 (Positive mode).

-

Retention: Elutes later than the amide in acidic conditions due to protonation suppression of the acid.

-

-

Pyrrolidin-3-ol (Starting Material):

-

m/z: 88.

-

Retention: Elutes in the void volume (very polar).

-

-

Dimerization Products:

-

Formed if coupling reagents (e.g., EDC/NHS) are used in excess. Look for [2M+H]⁺ at m/z 363.23.

-

Workflow Visualization

Figure 2: Standard analytical workflow for the QC of the target amide.

References

-

Halket, J. M., & Zaikin, V. G. (2003). Derivatization in Mass Spectrometry—1. Silylation. European Journal of Mass Spectrometry. [Link]

-

Pitt, J. J. (2009). Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry. The Clinical Biochemist Reviews. [Link]

-

Holčapek, M., et al. (2010). Mass Spectrometry of Amides. Journal of Mass Spectrometry. [Link]

-

NIST Chemistry WebBook. Standard Reference Data for Pyrrolidine derivatives. [Link]

Advanced Stereoselective Synthesis of Pyrrolidine Derivatives: Mechanistic Paradigms and Catalytic Workflows

Executive Summary

The pyrrolidine ring is a ubiquitous structural motif in natural products, active pharmaceutical ingredients (APIs), and asymmetric organocatalysts. Because the biological efficacy of pyrrolidine-containing compounds is inextricably linked to their 3D spatial arrangement, achieving absolute stereocontrol during their synthesis is a critical imperative in drug discovery. This technical guide explores the mechanistic causality behind the most robust stereoselective synthetic strategies—ranging from metallo-azomethine ylide cycloadditions to confined Brønsted acid catalysis—and provides self-validating experimental workflows designed for high-fidelity reproducibility.

Mechanistic Paradigms in Pyrrolidine Stereocontrol

To design an effective asymmetric synthesis, one must move beyond empirical screening and understand the thermodynamic and kinetic forces driving facial selectivity.

Metallo-Azomethine Ylide 1,3-Dipolar Cycloadditions

The most convergent approach to highly substituted pyrrolidines is the 1,3-dipolar cycloaddition of azomethine ylides with electron-deficient alkenes (dipolarophiles).

-

Causality of Metal Selection: Copper(I) is frequently selected over other transition metals due to its soft Lewis acid character. It forms a tight, highly structured bidentate coordination complex with chiral N,O-ligands and the iminoester precursor.

-

Transition State Geometry: Upon deprotonation, the resulting metallo-azomethine ylide is locked in a rigid, planar geometry. The chiral ligand creates a sterically demanding "pocket" that effectively shields one face of the ylide. Consequently, the dipolarophile (e.g.,

-fluoroacrylates) is forced to approach via the less hindered face through an endo or exo transition state, dictating the formation of up to four contiguous stereocenters, including challenging fluorinated quaternary centers, with excellent enantioselectivity[1].

Palladium-Catalyzed [3+2] Cycloaddition with Trimethylenemethane (TMM)

An alternative disconnection involves the palladium-catalyzed asymmetric cycloaddition of TMM with imines.

-

Causality of Ligand Design: The generation of a zwitterionic TMM-Pd complex requires a ligand that can stabilize the intermediate while projecting steric bulk to control the trajectory of the incoming imine. Novel phosphoramidite ligands (e.g., bis-2-naphthyl phosphoramidites) achieve this by wrapping around the Pd center.

-

Substrate Control: The use of N-Boc protected imines is not merely for stability; the bulky Boc group forces the imine into a rigid anti conformation. This minimizes non-covalent clashes in the transition state, allowing selective formation of exocyclic or endocyclic pyrrolidine products depending on the specific temperature and concentration parameters[2].

Confined Brønsted Acid Catalysis (IDPi)

For the synthesis of pyrrolidines via intramolecular hydroamination of alkenes, metal-free organocatalysis utilizing Imidodiphosphorimidate (IDPi) catalysts has emerged as a state-of-the-art methodology.

-

Causality of Substrate Protecting Groups: A major failure point in Brønsted acid-catalyzed hydroamination is catalyst deactivation via deprotonation by the basic amine substrate. To circumvent this, highly electron-deficient protecting groups (like the nosyl group) are utilized to suppress the amine's basicity without hindering its nucleophilicity.

-

Enzyme-Like Precomplexation: Kinetic analyses reveal Michaelis-Menten behavior, indicating that the IDPi catalyst and the substrate form a highly organized, hydrogen-bonded precomplex prior to the stereospecific anti-addition, mirroring the precision of enzymatic active sites[3],[4].

Quantitative Benchmarking of Catalytic Systems

The following table synthesizes quantitative performance metrics across different state-of-the-art catalytic methodologies.

| Catalytic System | Reaction Pathway | Key Substrates | Yield (%) | dr | ee (%) | Ref |

| Cu(CH₃CN)₄BF₄ / Chiral N,O-Ligand | 1,3-Dipolar Cycloaddition | Azomethine ylides + | Up to 99 | >20:1 | Up to 99 | [1] |

| Pd(dba)₂ / Phosphoramidite L12 | Asymmetric [3+2] Cycloaddition | Trimethylenemethane + N-Boc imines | 85–95 | >15:1 | 90–98 | [2] |

| Cu(I) / Chiral Phosphoric Acid | Radical Aminotrifluoromethylation | Alkenes + Urea derivatives | ~80 | N/A | 91 | [5] |

| IDPi (Brønsted Acid) | Intramolecular Hydroamination | Alkenes + Nosyl-protected amines | 80–95 | N/A | 90–96 | [3] |

| Homochiral Phosphepine | Electron-poor allenes + aminocrotonates | 55–85 | [6] |

Experimental Workflow & Self-Validating Protocol

The following is a highly optimized, self-validating protocol for the Copper(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition , designed to eliminate systemic errors and ensure high stereofidelity.

Phase 1: Catalyst Assembly & Pre-Activation

-

Procedure: In a flame-dried Schlenk tube under an inert argon atmosphere, combine Cu(CH₃CN)₄BF₄ (5 mol%) and the chiral N,O-ligand (5.5 mol%) in anhydrous THF (0.1 M). Stir at room temperature for 30 minutes.

-

Causality: The slight stoichiometric excess of the chiral ligand (5.5% vs 5%) is a critical safeguard. It ensures no achiral, unligated Cu(I) species remain in solution, which would otherwise catalyze a rapid racemic background reaction and degrade the final enantiomeric excess.

-

Validation Checkpoint 1: Observe the solution for a distinct color shift (typically to pale yellow/orange), visually confirming the formation of the active metallo-complex.

Phase 2: Metallo-Ylide Generation

-

Procedure: Add the

-iminoester (1.0 equiv) to the catalyst solution, followed by triethylamine (10 mol%). Stir for 10 minutes. -

Causality: Triethylamine serves to deprotonate the

-proton of the coordinated iminoester. THF is specifically chosen as the solvent because its moderate polarity stabilizes the resulting zwitterionic metallo-azomethine ylide without competitively displacing the chiral ligand from the copper center.

Phase 3: Stereocontrolled Cycloaddition

-

Procedure: Lower the reaction temperature to -20 °C using a cryocooler. Add the dipolarophile (e.g.,

-fluoroacrylate, 1.2 equiv) dropwise over 5 minutes. -

Causality: Cryogenic conditions reduce the kinetic energy of the system. This maximizes the free energy difference (

) between the competing diastereomeric transition states, locking the system into the lowest-energy pathway and ensuring high diastereo- and enantioselectivity[1]. -

Validation Checkpoint 2: Monitor reaction progress via TLC (Hexane/EtOAc). The disappearance of the UV-active iminoester and the emergence of a new, ninhydrin-active spot confirms the formation of the pyrrolidine core.

Phase 4: Quench and Unbiased Crude Analysis

-

Procedure: Quench the reaction with saturated aqueous NH₄Cl to aggressively break the copper-product coordination complex. Extract with EtOAc, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Validation Checkpoint 3 (Critical): Immediately perform a ¹H NMR analysis on the crude mixture. Calculate the diastereomeric ratio (dr) by integrating the distinct

-proton signals of the major and minor diastereomers. Rationale: Determining dr prior to flash column chromatography ensures the metric reflects the true chemical selectivity of the reaction, rather than an artificially inflated ratio caused by fraction selection during purification.

Phase 5: Purification & Stereochemical Verification

-

Procedure: Purify the crude product via flash column chromatography on silica gel. Determine the enantiomeric excess (ee) of the purified product using chiral stationary phase HPLC.

-

Validation Checkpoint 4: Prior to analyzing the chiral product, synthesize a racemic standard using an achiral catalyst (e.g., Cu(OAc)₂). Run this standard on the chiral HPLC to establish baseline retention times and prove that the column can fully resolve the two enantiomers.

Logical Workflow Visualization

The following diagram maps the logical flow and transition states of the catalytic cycle described in the protocol.

Catalytic cycle of Cu(I)-mediated asymmetric 1,3-dipolar cycloaddition.

References

1.[1] Stereoselective Synthesis of Pyrrolidines Containing a 3‑Fluoro Quaternary Stereocenter via Copper(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition - The Journal of Organic Chemistry / Figshare. 1 2.[2] Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines - Journal of the American Chemical Society / Organic Chemistry Portal. 2 3.[5] Enantioselective Synthesis of Pyrrolidines by Aminotrifluoromethylation of Alkenes - Journal of the American Chemical Society / Thieme Connect. 5 4.[3] Enantioselective Synthesis of Pyrrolidines by Imidodiphosphorimidate (IDPi)-catalysed anti-hydroamination of alkenes - ChemRxiv. 3 5.[4] Enantioselective Synthesis of Pyrrolidines by Imidodiphosphorimidate (IDPi)-catalysed anti-hydroamination of alkenes (Full Text) - ChemRxiv. 4 6.[6] Enantioselective Synthesis of Pyrrolidines by a Phosphine-Catalyzed γ-Umpolung/β-Umpolung Cascade - Organic Letters / ACS Publications. 6

Sources

- 1. acs.figshare.com [acs.figshare.com]

- 2. Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines [organic-chemistry.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 6. pubs.acs.org [pubs.acs.org]

The Pyrrolidine Pharmacophore: A Technical Guide to Novel Architectures and Biological Potential

Part 1: Executive Summary & Structural Innovation

The pyrrolidine ring—a saturated five-membered nitrogen heterocycle—remains a cornerstone of medicinal chemistry due to its unique physicochemical properties: high water solubility, basicity (pKa ~11.3), and the ability to function as a rigid spacer in pharmacophores.[1][2] However, the frontier of pyrrolidine research has shifted from simple substitution to complex spiro-fused and hybrid architectures .

Recent literature (2023–2025) highlights the dominance of spiro-pyrrolidines synthesized via [3+2] cycloaddition. These novel compounds are not merely structural curiosities; they exhibit potent biological activities by locking pharmacophores into specific spatial orientations, enhancing selectivity against targets like MDM2-p53 (cancer) and Chitin Synthase (fungal resistance).

Core Structural Class: Spiro-Pyrrolidines

The most promising novel class involves the fusion of the pyrrolidine ring with oxindole or quinoline scaffolds at the C2 or C3 position. This creates a spiro-carbon center, introducing rigidity and chirality that is critical for binding to deep enzymatic pockets.

Key Advantages:

-

Stereochemical Control: The spiro-center fixes the orientation of substituents, reducing entropic penalty upon binding.

-

Metabolic Stability: Steric bulk around the nitrogen reduces susceptibility to rapid oxidative metabolism.

Part 2: Therapeutic Applications & SAR Analysis[3]

Oncology: MDM2-p53 Inhibition

Target: The Murine Double Minute 2 (MDM2) protein, a negative regulator of the tumor suppressor p53. Mechanism: Novel spiro[pyrrolidine-2,3'-oxindole] derivatives mimic the three hydrophobic residues of p53 (Phe19, Trp23, Leu26) that bind to MDM2. By blocking this interaction, these compounds restore p53 function, inducing apoptosis in tumor cells.

Structure-Activity Relationship (SAR) Insights:

-

C-3' Position: An oxindole moiety is essential for hydrogen bonding with Val93/His96 in the MDM2 pocket.

-

N-Benzyl Substitution: Introduction of electron-withdrawing groups (e.g., -Cl, -F) on the N-benzyl ring enhances hydrophobic interaction with the MDM2 cleft.

-

Stereochemistry: The cis-orientation of the aryl groups at C4 and C5 of the pyrrolidine ring is often critical for potency.

Antimicrobial: Chitin Synthase Inhibition

Target: Chitin Synthase (CHS), an enzyme vital for fungal cell wall integrity. Mechanism: Spiro[pyrrolidine-2,3'-quinoline]-2'-one derivatives act as non-competitive inhibitors of CHS.[3] Unlike polyoxins (competitive inhibitors), these novel compounds bind to an allosteric site, making them effective against drug-resistant strains.

Quantitative Data Summary:

| Compound Class | Target | Cell Line / Strain | IC50 / MIC | Reference |

| Spiro-pyrrolidine (4b) | Antiproliferative | HeLa (Cervical Cancer) | 15.14 ± 1.33 µM | [MDPI, 2024] |

| Spiro-pyrrolizine (6b) | Antiproliferative | CCRF-CEM (Leukemia) | 3.6 µM | [NIH, 2023] |

| Spiro-quinoline (4d) | Chitin Synthase | C. albicans | 0.8 µg/mL (MIC) | [PubMed, 2023] |

| Pyrrolidine-2,5-dione | 5-HT1A Receptor | CNS Models | 80.38 mg/kg (ED50) | [NIH, 2023] |

Part 3: Experimental Methodologies

Protocol A: Regioselective Synthesis of Spiro-Pyrrolidines

Method: 1,3-Dipolar Cycloaddition (The "Click" Logic of Heterocycles). Rationale: This multicomponent reaction (MCR) allows for the simultaneous formation of multiple stereocenters in a single step, ensuring high atom economy.

Step-by-Step Workflow:

-

Reagents: Combine Isatin (1.0 equiv), Sarcosine (1.2 equiv), and the dipolarophile (e.g., chalcone derivative, 1.0 equiv).

-

Solvent System: Methanol or Ethanol (Green chemistry compliant).

-

Conditions: Reflux at 60–80°C for 2–4 hours.

-

Catalyst (Optional): Acetic acid (cat.) can accelerate azomethine ylide formation.

-

Work-up:

-

Cool reaction mixture to room temperature.

-

The spiro-product often precipitates out due to high rigidity/low solubility in cold alcohol.

-

Filter and wash with cold ethanol.[1]

-

Validation: Confirm structure via 1H-NMR (look for diagnostic doublet at δ 4.3–4.5 ppm for pyrrolidine ring protons).

-

Protocol B: MTT Cytotoxicity Assay (Specific to Pyrrolidines)

Rationale: Pyrrolidines can be basic; ensure pH buffering of the media to prevent false positives due to pH shock.

-

Seeding: Seed cancer cells (e.g., MDA-MB-231) at

cells/well in 96-well plates. Incubate for 24h. -

Treatment: Dissolve pyrrolidine compounds in DMSO (stock 10 mM). Dilute in media to final concentrations (0.1–100 µM). Critical: Final DMSO < 0.5%.

-

Incubation: Treat cells for 48h.

-

Development: Add MTT reagent (5 mg/mL). Incubate 4h.

-

Solubilization: Aspirate media. Add DMSO to dissolve formazan crystals.

-

Read: Measure Absorbance at 570 nm. Calculate IC50 using non-linear regression.

Part 4: Visualizations

Synthesis Workflow: 1,3-Dipolar Cycloaddition

This diagram illustrates the convergent synthesis of the spiro-pyrrolidine core, highlighting the formation of the azomethine ylide intermediate.[4]

Caption: Convergent synthesis of spiro-pyrrolidines via azomethine ylide intermediate generation and trapping.

Mechanism of Action: MDM2 Inhibition

This logic map details how novel pyrrolidines restore p53 function in cancer cells.

Caption: Mechanism of Action: Spiro-pyrrolidines competitively inhibit MDM2, restoring p53 tumor suppression.

Part 5: Future Outlook

The "next generation" of pyrrolidine therapeutics is moving beyond simple inhibition.

-

PROTACs (Proteolysis Targeting Chimeras): Pyrrolidine moieties are being used as the E3 ligase recruiting element (specifically VHL ligands) to degrade undruggable targets.

-

Multi-Target Ligands: Hybrid molecules combining pyrrolidine (for solubility) with coumarin or artemisinin scaffolds are showing promise in treating complex diseases like malaria-cancer comorbidity.

References

-

Facile, Regio- and Diastereoselective Synthesis of Spiro-Pyrrolidine and Pyrrolizine Derivatives and Evaluation of Their Antiproliferative Activities. National Institutes of Health (NIH) / PubMed Central. (2023).[3][5][6][7][8][9]

-

Synthesis of Novel Benzofuran Spiro-2-Pyrrolidine Derivatives via [3+2] Azomethine Ylide Cycloadditions and Their Antitumor Activity. MDPI Molecules. (2024).[10][11][12]

-

Novel spiro[pyrrolidine-2,3'-quinoline]-2'-one derivatives containing piperazine fragment as potential chitin synthase inhibitors. PubMed. (2023).[3][5][6][7][8][9]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. ResearchGate / Frontiers. (2021).[8][10]

-

Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments. European Journal of Medicinal Chemistry / PubMed.[6] (2023).[3][5][6][7][8][9]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Unveiling the research directions for pyrrolidine-based small molecules as versatile antidiabetic and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel spiro[pyrrolidine-2,3'-quinoline]-2'-one derivatives containing piperazine fragment as potential chitin synthase inhibitors and antifungal agents: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design and synthesis of spiro derivatives containing a thiophene ring and evaluation of their Anti-microbial activity – Oriental Journal of Chemistry [orientjchem.org]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

A Scientist's Guide to the Discovery of Novel Cyclopentene-Containing Molecules: Synthesis, Characterization, and Therapeutic Application

Abstract The cyclopentene ring is a privileged structural motif, integral to a vast array of natural products and clinically significant pharmaceuticals.[1][2] Its unique conformational properties and synthetic accessibility make it a cornerstone of modern drug discovery.[3][4] This guide provides an in-depth exploration of the core strategies employed in the discovery of novel cyclopentene-containing molecules. We delve into the rationale behind key synthetic methodologies, including the Pauson-Khand reaction, [3+2] cycloadditions, and Ring-Closing Metathesis, offering a comparative analysis to inform experimental design. A detailed, self-validating experimental protocol for an asymmetric synthesis is provided to bridge theory and practice. Furthermore, we examine the critical techniques for structural elucidation and discuss the translation of these novel chemical entities into potential therapeutics by exploring their biological mechanisms, with a focus on their roles as anti-inflammatory and anti-neoplastic agents.[5][6] This document is intended for researchers, scientists, and drug development professionals seeking to leverage the cyclopentene scaffold in the creation of next-generation medicines.

Introduction: The Cyclopentene Ring as a Privileged Scaffold in Medicinal Chemistry

In the landscape of medicinal chemistry, certain molecular frameworks appear with remarkable frequency in biologically active compounds; these are termed "privileged scaffolds." The cyclopentane/cyclopentene core is a quintessential example of such a scaffold.[1] Its prevalence is not coincidental but is rooted in a favorable combination of structural rigidity and conformational flexibility, which allows molecules incorporating this ring to adopt optimal orientations for binding to biological targets like enzymes and receptors.[3][7]

This five-membered ring is a central feature in numerous natural products, including prostaglandins, a class of lipid signaling molecules that regulate critical physiological processes like inflammation and pain.[7] The cyclopentane core also forms an integral part of all steroid-based drugs.[3] Synthetic chemistry has further expanded its utility, leading to blockbuster drugs such as the anti-influenza agent Peramivir (Rapivab) and the cyclin-dependent kinase (CDK) 4/6 inhibitor Palbociclib (Ibrance), used in cancer therapy.[3] In many carbanucleoside antiviral drugs, the cyclopentane ring serves as a bioisostere of the furanose sugar, enhancing the drug's pharmacokinetic profile.[3] The strategic value of the cyclopentene moiety lies in its ability to serve as either the core architecture of a drug or as a critical appendage that occupies a hydrophobic pocket within a target protein, thereby modulating its function.[3]

Modern Synthetic Strategies for Cyclopentene Core Construction

The construction of the cyclopentene ring with precise control over substitution and stereochemistry is a central challenge in organic synthesis. Several powerful methodologies have emerged, each with distinct advantages and applications.

[2+2+1] Cycloadditions: The Pauson-Khand Reaction (PKR)

First reported by Ihsan Khand and Peter Pauson in 1973, the Pauson-Khand reaction (PKR) is a formal [2+2+1] cycloaddition that combines an alkyne, an alkene, and carbon monoxide to forge an α,β-cyclopentenone in a single, atom-economical step.[8][9] This transformation is exceptionally powerful for rapidly building molecular complexity.[10]

Causality of Experimental Choice: The PKR is often the method of choice when a cyclopentenone is the desired core and the requisite alkene and alkyne precursors are readily available. Its power lies in the convergent assembly of three components into a complex ring system.[9] Initially, the reaction required stoichiometric amounts of dicobalt octacarbonyl [Co₂(CO)₈], but modern advancements have established catalytic versions using cobalt, rhodium, and other metals, enhancing its practicality.[10][11] The intramolecular version of the PKR is particularly valuable in the total synthesis of complex natural products, where it can be used to construct fused bicyclic systems with high stereoselectivity.[11]

Caption: General mechanism of the Cobalt-mediated Pauson-Khand Reaction.

[3+2] Annulation Strategies

[3+2] annulation, or cycloaddition, involves the reaction of a three-atom component with a two-atom component to form a five-membered ring.[12] This class of reactions is exceptionally diverse and offers excellent opportunities for asymmetric synthesis, enabling the creation of chiral cyclopentenes with high enantiomeric purity.

Causality of Experimental Choice: These methods are selected when precise control over multiple stereocenters is paramount. For instance, the phosphine-catalyzed [3+2] cycloaddition of allenes with enones is a highly effective method for generating functionalized cyclopentenes with two contiguous stereocenters.[13] Another powerful variant is the rhodium-catalyzed reaction of vinylcarbenoids with vinyl ethers, which proceeds through a vinylcyclopropane intermediate that rearranges to the cyclopentene product with remarkable diastereocontrol.[14] The choice of chiral catalyst or auxiliary is critical for inducing asymmetry and is guided by the desired absolute stereochemistry of the final product.[14][15]

Ring-Closing Metathesis (RCM)

Ring-Closing Metathesis (RCM) is a transformative reaction in organic synthesis that utilizes primarily ruthenium-based catalysts (e.g., Grubbs catalysts) to form cyclic olefins from acyclic dienes.[16][17] The reaction is driven by the formation of a stable cyclic alkene and the release of a volatile small alkene, typically ethylene.[16]

Causality of Experimental Choice: RCM is the go-to strategy when a non-carbonyl-containing cyclopentene is desired and a suitable diene precursor can be synthesized. Its major advantage is its extraordinary tolerance for a wide range of functional groups, which minimizes the need for protecting group manipulations.[17][18] This allows for the cyclization of complex substrates late in a synthetic sequence. While typically used for rings of 5 atoms or more, its application in forming highly strained smaller rings is also an area of active research.[16][19]

Comparative Analysis of Synthetic Routes

The selection of a synthetic strategy is a critical decision based on the specific target molecule and available starting materials.

| Methodology | Core Product | Key Advantages | Common Limitations | Stereocontrol |

| Pauson-Khand Reaction | Cyclopentenone | High atom economy; rapid complexity generation; robust for fused rings.[9][10] | Often requires high temperatures/pressures; regioselectivity can be an issue in intermolecular cases.[8][11] | Good to excellent, especially in intramolecular reactions.[11] |

| [3+2] Annulation | Functionalized Cyclopentene | Highly versatile; excellent for asymmetric synthesis; wide range of accessible functionalities.[13][14] | Substrate synthesis can be complex; may require specific catalyst/reagent development. | Excellent, often catalyst- or auxiliary-controlled.[15] |

| Ring-Closing Metathesis | Cycloalkene | Exceptional functional group tolerance; mild reaction conditions; applicable to large rings (macrocycles).[16][17] | Requires synthesis of a diene precursor; sensitive to steric hindrance near the alkenes. | Stereochemistry is determined by the precursor; double bond geometry (E/Z) can sometimes be difficult to control.[16] |

Experimental Protocol: Asymmetric Synthesis of a Substituted Cyclopentene via [3+2] Annulation

This protocol describes a representative rhodium-catalyzed asymmetric [3+2] annulation, adapted from methodologies developed for the synthesis of highly functionalized cyclopentenes.[14] It exemplifies the principles of asymmetric catalysis and self-validating protocol design.

Reaction: Rh₂(S-DOSP)₄-catalyzed decomposition of ethyl 2-diazo-4-phenylbut-3-enoate in the presence of ethyl vinyl ether.

3.1 Materials and Reagents

-

Ethyl 2-diazo-4-phenylbut-3-enoate (1.0 mmol, 216.2 mg)

-

Ethyl vinyl ether (5.0 mmol, 0.48 mL, stabilized with 0.1% hydroquinone)

-

Dirhodium(II) tetrakis[N-(dodecylbenzenesulfonyl)-L-prolinate], [Rh₂(S-DOSP)₄] (0.01 mmol, 18.6 mg)

-

Anhydrous pentane (20 mL)

-

Diethylaluminum chloride (1.0 M solution in hexanes)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

3.2 Step-by-Step Methodology

-

Catalyst Preparation: To a flame-dried 50 mL round-bottom flask under an argon atmosphere, add Rh₂(S-DOSP)₄ (18.6 mg, 0.01 mmol) and anhydrous pentane (10 mL). Stir the resulting suspension.

-

Reaction Setup: Cool the catalyst suspension to -78 °C using a dry ice/acetone bath.

-

Substrate Addition: In a separate flask, dissolve ethyl 2-diazo-4-phenylbut-3-enoate (216.2 mg, 1.0 mmol) in anhydrous pentane (10 mL). Add ethyl vinyl ether (0.48 mL, 5.0 mmol) to this solution.

-

Slow Addition (Carbenoid Formation): Add the diazo/vinyl ether solution to the cooled catalyst suspension via syringe pump over a period of 4 hours. Causality: Slow addition is crucial to maintain a low concentration of the reactive diazo compound, minimizing side reactions like dimerization.

-

Reaction Monitoring (Self-Validation): After the addition is complete, allow the reaction to stir for an additional 1 hour at -78 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the diazo starting material.

-

Intermediate Isolation: Once the reaction is complete, concentrate the mixture under reduced pressure to afford the crude vinylcyclopropane intermediate.

-

Rearrangement: Redissolve the crude intermediate in anhydrous dichloromethane (10 mL) and cool to -78 °C. Add diethylaluminum chloride solution (1.1 mL of 1.0 M solution, 1.1 mmol) dropwise.

-

Quenching and Workup: Stir the reaction at -78 °C for 30 minutes, then quench by the slow addition of saturated aqueous NaHCO₃ (15 mL). Allow the mixture to warm to room temperature. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with dichloromethane (2 x 20 mL).

-

Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

-

Characterization (Self-Validation): Characterize the purified cyclopentene product using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and measure its optical rotation to determine the enantiomeric excess (ee).

Structural Elucidation and Characterization

Confirming the precise three-dimensional structure of a newly synthesized molecule is non-negotiable. A suite of analytical techniques is employed to provide irrefutable evidence of the compound's identity, purity, and stereochemistry.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the workhorses of structural elucidation, providing detailed information about the chemical environment of each hydrogen and carbon atom in the molecule.[20] Techniques like COSY and HSQC are used to establish connectivity.

-

Mass Spectrometry (MS): Provides the exact molecular weight and elemental composition (via HRMS), confirming the molecular formula of the new compound.[20]

-

Infrared (IR) Spectroscopy: Identifies the presence of key functional groups (e.g., C=O, O-H, C=C) based on their characteristic vibrational frequencies.[21]

-

Chiroptical Methods: For chiral molecules, optical rotation is measured to confirm that an asymmetric synthesis has produced an excess of one enantiomer.[15] Enantiomeric excess is more accurately quantified using chiral High-Performance Liquid Chromatography (HPLC).

| Technique | Information Obtained | Example Data for a Hypothetical Cyclopentene |

| ¹H NMR | Proton environment, connectivity | δ 5.8-6.1 ppm (olefinic H), δ 3.5-4.5 ppm (protons adjacent to heteroatoms), δ 1.5-2.8 ppm (aliphatic H).[20] |

| ¹³C NMR | Carbon skeleton, functional groups | δ 170-175 ppm (ester C=O), δ 125-140 ppm (olefinic C), δ 20-60 ppm (aliphatic C).[20] |

| HRMS (ESI) | Exact mass, molecular formula | m/z [M+Na]⁺ Calculated for C₁₅H₁₈O₂Na: 253.1204; Found: 253.1201.[15] |

| IR (thin film) | Functional groups | ν 2950 cm⁻¹ (C-H stretch), ν 1730 cm⁻¹ (C=O stretch), ν 1645 cm⁻¹ (C=C stretch).[21] |

From Molecule to Medicine: Evaluating Biological Activity

The ultimate goal for many new cyclopentene-containing molecules is their development into therapeutic agents. This requires a thorough evaluation of their biological activity.

Therapeutic Potential and Mechanisms of Action

Cyclopentenone-containing molecules, particularly cyclopentenone prostaglandins (cyPGs), exhibit potent anti-inflammatory, anti-neoplastic, and anti-viral activities.[5][22] Unlike their precursor prostaglandins, the bioactivity of cyPGs often stems from the chemical reactivity of the α,β-unsaturated carbonyl group within the cyclopentenone ring.[5][22] This electrophilic center can react with nucleophilic residues (like cysteine) in key cellular proteins, modulating their function.

A primary target for the anti-inflammatory action of cyPGs is the transcription factor Nuclear Factor-kappa B (NF-κB).[5] NF-κB is a master regulator of the inflammatory response. Certain cyPGs can inhibit its activity, either by directly modifying components of the NF-κB complex or by inhibiting its activating kinase (IKK), thereby preventing the transcription of pro-inflammatory genes.[5][22] This mechanism of action makes cyclopentenone-based molecules highly attractive candidates for the development of novel anti-inflammatory and anticancer drugs.[6]

Caption: Inhibition of the NF-κB pathway by cyclopentenone molecules.

Drug Discovery Workflow

The discovery of a new drug is a multi-stage process. For cyclopentene-based molecules, this workflow typically involves:

-

Library Synthesis: A collection of structurally diverse cyclopentene derivatives is synthesized to explore the structure-activity relationship (SAR).

-

Screening: The library is tested in high-throughput screens against a specific biological target (e.g., an enzyme assay for a kinase inhibitor).

-

Hit Identification: Compounds showing promising activity ("hits") are identified.

-

Lead Optimization: The structure of a hit compound is systematically modified to improve its potency, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME), transforming it into a "lead" candidate.[23]

-

Preclinical Development: The optimized lead compound undergoes extensive testing in cellular and animal models to establish its efficacy and safety profile before it can be considered for human clinical trials.[23]

Conclusion and Future Outlook

The cyclopentene scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Its foundational role in numerous natural products and approved drugs underscores its biomedical significance.[1][3] Mastery of modern synthetic methodologies, such as the Pauson-Khand reaction, asymmetric [3+2] cycloadditions, and ring-closing metathesis, provides chemists with the tools to construct novel, stereochemically complex cyclopentene derivatives with high precision.

The future of this field lies in the continued innovation of catalytic methods that are more efficient, sustainable, and capable of generating even greater molecular diversity.[24] The exploration of novel biological targets for these molecules, guided by a deeper understanding of their mechanisms of action, will undoubtedly unlock new therapeutic opportunities.[25] As our ability to design and synthesize these intricate molecules improves, the cyclopentene ring is set to remain a privileged and highly impactful scaffold in the ongoing quest for new medicines.

References

Please note that all links are provided for verification and were accessible as of the time of this document's generation.

- The Pauson-Khand Cycloaddition Reaction for Synthesis of Cyclopentenones. (n.d.). Google.

- Cyclopentane Derivatives in Drug Discovery. (n.d.). PharmaBlock.

- Asymmetric Synthesis of Cyclopentenes by [3 + 2] Annulations between Vinylcarbenoids and Vinyl Ethers. (1998). The Journal of Organic Chemistry - ACS Publications.

- Application of Pauson–Khand reaction in the total synthesis of terpenes. (n.d.). PMC.

- Asymmetric synthesis of cyclopentanes bearing four contiguous stereocenters via an NHC-catalyzed Michael/Michael/esterification domino reaction. (n.d.). PMC.

- Pauson–Khand reaction. (n.d.). Wikipedia.

- Asymmetric Synthesis of Cyclopentene Compounds Containing All-Carbon Quaternary Stereocenters by (3 + 2) Cycloaddition and Its Application in the Formal Synthesis of (R)-(−)-Puraquinonic Acid. (2022). ACS Publications.

- Asymmetric Synthesis of 1,2,3-Trisubstituted Cyclopentanes and Cyclohexanes as Key Components of Substance P Antagonists. (2002). The Journal of Organic Chemistry - ACS Publications.

- Co-Mediated Ring Forming Reactions. (2023). Chemistry LibreTexts.

- Evolution of Pauson-Khand Reaction: Strategic Applications in Total Syntheses of Architecturally Complex Natural Products (2016–2020). (2020). MDPI.

- Synthesis of Functionalized Cyclopentenes through Catalytic Asymmetric [3+2] Cycloadditions of Allenes with Enones. (2006). Organic Chemistry Portal.

- Cyclopentenone prostaglandins: New insights on biological activities and cellular targets. (2025). ResearchGate.

- The Crucial Role of Cyclopentene in Modern Pharmaceutical Synthesis. (2026). NINGBO INNO PHARMCHEM CO.,LTD..

- Chemical Properties and Biological Activities of Cyclopentenediones: A Review. (n.d.). Bentham Science.

- Chemical Properties and Biological Activities of Cyclopentenediones: A Review. (2014). ResearchGate.

- Chemical properties and biological activities of cyclopentenediones: a review. (2014). PubMed.

- Synthesis of Cyclopentitols by Ring-Closing Approaches. (2025). ResearchGate.

- Recent Developments in the Stereocontrolled Synthesis of Highly Substituted Cyclopentane Core Structures: From Drug Discovery Research to Natural Product Synthesis. (2014). ResearchGate.

- Recent Advances in the Catalytic Synthesis of the Cyclopentene Core. (n.d.). Semantic Scholar.

- An In-depth Technical Guide to the Chemistry of Cyclopentane-1,2,4-trione. (n.d.). Benchchem.

- Cyclization Strategies in Carbonyl–Olefin Metathesis: An Up-to-Date Review. (2024). PMC.

- Cyclopentenone prostaglandins: new insights on biological activities and cellular targets. (2001). PubMed.

- Cyclopentenone: A Special Moiety for Anticancer Drug Design. (2006). PubMed.